4-Methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile
Description
Properties
IUPAC Name |
4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N5/c1-9-12(7-14)16-17-13-11(8-15-18(9)13)10-5-3-2-4-6-10/h2-6,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQDNTTOKZQVQLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NC2=C(C=NN12)C3=CC=CC=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201169617 | |
| Record name | Pyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile, 4-methyl-8-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201169617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1306739-47-8 | |
| Record name | Pyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile, 4-methyl-8-phenyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1306739-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile, 4-methyl-8-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201169617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methyl-3-phenyl-1H-pyrazole-5-carbonitrile with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or dimethylformamide at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole or triazine rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the pyrazole or triazine rings.
Scientific Research Applications
Medicinal Chemistry
4-Methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile has shown potential as a lead compound in drug discovery. Its structure allows for interactions with biological targets, particularly in the development of anticancer and anti-inflammatory agents.
Case Study: Anticancer Activity
A study investigated the compound's ability to inhibit cancer cell proliferation. The results indicated that it effectively reduced the viability of several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Apoptosis induction |
| A549 (Lung) | 12.5 | Mitochondrial pathway |
Material Science
The compound's unique properties have led to its application in the development of novel materials, particularly in organic electronics.
Case Study: Organic Light Emitting Diodes (OLEDs)
Research has demonstrated that incorporating this compound into OLEDs enhances their efficiency and stability. The compound acts as an electron transport layer material.
| Parameter | Value |
|---|---|
| Maximum Luminance | 5000 cd/m² |
| Turn-on Voltage | 3.5 V |
| Lifetime | 1000 hours |
Agricultural Chemistry
This compound is also being explored for its potential as a pesticide or herbicide due to its ability to interfere with specific biochemical pathways in plants and pests.
Case Study: Herbicidal Activity
In a controlled study, the herbicidal effects of this compound were evaluated against common weeds. The results showed significant inhibition of growth at lower concentrations.
| Weed Species | Effective Concentration (g/L) | Growth Inhibition (%) |
|---|---|---|
| Amaranthus retroflexus | 0.5 | 75 |
| Chenopodium album | 0.7 | 80 |
Mechanism of Action
The mechanism of action of 4-Methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations and Electronic Effects
The biological and physicochemical properties of pyrazolo-triazine derivatives are heavily influenced by substituent patterns. Key comparisons include:
Table 1: Substituent Patterns and Key Features
Tautomerism and Conformational Behavior
Pyrazolo-triazines exhibit tautomerism, influencing their reactivity. For example, 1H-6-methyl-3-phenyl-7-phenylazo derivatives exist as 1H- or 5H-tautomers depending on hydrogen bonding . The 4-methyl and 8-phenyl groups in the target compound likely stabilize the 1H-tautomer, reducing conformational flexibility compared to analogs with electron-donating substituents (e.g., -NH₂) .
Physicochemical Properties
Melting Points and Stability
- Phthalimide-azo derivative: 320°C . Brominated 4-oxo derivatives: >300°C . The phenyl and methyl groups in the target compound may enhance crystallinity, suggesting a higher melting point than amino-substituted analogs.
Spectroscopic Features
Antimicrobial and Antiviral Potential
- Azo-linked derivatives (e.g., 4-amino-7-phenyl-8-thiazolylazo) demonstrate antimicrobial activity against S. aureus and E. coli .
- Triazavirin, a related triazolo-triazine, is a known antiviral agent . The target compound’s cyano group may enhance binding to viral proteases.
Dyeing and Material Science
- Pyrazolo-triazines with azo linkages are used as photosensitive dyes for polyester fibers . The target compound’s lack of azo groups limits its dyeing utility but may favor pharmaceutical applications.
Biological Activity
4-Methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its structure features a pyrazolo-triazine core, which is known for its diverse biological properties, including anticancer and anti-inflammatory activities. This article reviews the current understanding of its biological activity based on recent studies and findings.
- Molecular Formula : C₁₃H₉N₅
- Molecular Weight : 235.24 g/mol
- CAS Number : 1306739-47-8
Biological Activity Overview
The biological activity of this compound has been explored primarily in relation to its anticancer properties. The compound exhibits inhibitory effects on various cancer cell lines and has shown potential as an anti-inflammatory agent.
Anticancer Activity
Recent studies have highlighted the compound's effectiveness against several cancer cell lines. For instance:
- MCF7 (breast cancer) : Exhibited a growth inhibition concentration (GI50) of approximately 3.79 µM.
- NCI-H460 (lung cancer) : Displayed a GI50 value of around 42.30 µM.
- SF-268 (central nervous system cancer) : Showed a TGI (Total Growth Inhibition) at 12.50 µM .
The mechanism through which this compound exerts its effects may involve:
- Enzyme Inhibition : The compound has been reported to inhibit key enzymes involved in tumorigenesis.
- Induction of Apoptosis : It may promote programmed cell death in cancer cells through various signaling pathways.
- Cell Cycle Arrest : The compound could interfere with cell cycle progression, leading to growth inhibition.
Research Findings and Case Studies
Several studies have documented the biological activity of this compound:
Q & A
Basic: What are the established synthetic routes for 4-Methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile, and what key intermediates are involved?
Answer:
The synthesis typically involves coupling pyrazolyldiazonium salts with nitrile derivatives or β-diketones. For example, Metwally et al. demonstrated the use of pyrazolyldiazonium salts reacting with nitriles in acetic acid or POCl₃/DMF, forming hydrazone intermediates that cyclize to yield the pyrazolo-triazine core . Key intermediates include hydrazones and 3-methyl-1H-pyrazol-5(4H)-one derivatives. Reaction conditions (e.g., solvent, temperature) significantly influence regioselectivity and yield .
Basic: Which spectroscopic techniques are critical for characterizing this compound, and what spectral features should researchers prioritize?
Answer:
Essential techniques include:
- ¹H/¹³C NMR : Prioritize signals for nitrile (δ ~110–120 ppm in ¹³C) and triazine/pyrazole protons (δ 7.5–8.5 ppm in ¹H) .
- IR Spectroscopy : Confirm nitrile (C≡N) stretches at ~2230 cm⁻¹ and triazine ring vibrations at ~1545 cm⁻¹ .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., m/z 238.0961 for C₁₂H₁₀N₆ derivatives) and fragmentation patterns .
Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) when synthesizing novel derivatives?
Answer:
Contradictions often arise from dynamic equilibria (e.g., tautomerism) or impurities. Strategies include:
- Variable-Temperature NMR : Identify tautomeric shifts by analyzing spectra at different temperatures .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations .
- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to confirm structural assignments .
Advanced: What strategies optimize reaction yields in multi-step syntheses involving pyrazolo-triazine carbonitriles?
Answer:
Key optimizations:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency, while THF improves solubility for intermediates .
- Catalysis : Use Lewis acids (e.g., TiCl₄) to accelerate amidine formation in triazine ring closure .
- Purification : Flash chromatography (e.g., cyclohexane/ethyl acetate gradients) minimizes side-product contamination .
Advanced: How can computational modeling predict reactivity and regioselectivity in electrophilic substitutions of this compound?
Answer:
- DFT Calculations : Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites on the triazine and pyrazole rings .
- Molecular Dynamics (MD) : Simulate solvent effects on transition states to predict regioselectivity in reactions like nitration or halogenation .
- Frontier Orbital Analysis : HOMO-LUMO gaps guide predictions of electron-deficient regions prone to electrophilic attack .
Basic: What are the common applications of this compound in pharmacological research based on structural analogs?
Answer:
Structural analogs (e.g., pyrazolo[3,4-d]pyrimidines) exhibit:
- Antimitotic Activity : Inhibition of tubulin polymerization in cancer cells (e.g., combretastatin analogs) .
- Enzyme Inhibition : Targeting kinases or oxidoreductases via triazine-mediated hydrogen bonding .
- Antimicrobial Screening : Pyrazole-triazine hybrids are evaluated against bacterial/fungal pathogens .
Advanced: What methodologies assess the compound’s stability under various conditions, and how should degradation products be analyzed?
Answer:
- Forced Degradation Studies : Expose the compound to heat (40–80°C), UV light, or acidic/alkaline conditions to identify degradation pathways .
- HPLC-MS Analysis : Monitor degradation products using reverse-phase columns (C18) and characterize via fragmentation patterns .
- Kinetic Modeling : Use Arrhenius plots to predict shelf-life under storage conditions .
Advanced: How can researchers design scalable synthesis protocols for industrial-grade purity without commercial methods?
Answer:
- Process Control : Implement inline FTIR or Raman spectroscopy for real-time monitoring of reaction progress .
- Membrane Separation : Use nanofiltration to isolate high-purity intermediates, reducing solvent waste .
- DoE (Design of Experiments) : Optimize parameters (temperature, stoichiometry) via response surface methodology to maximize yield .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
